molecular formula C25H24ClN B14534439 2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride CAS No. 62217-93-0

2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride

Cat. No.: B14534439
CAS No.: 62217-93-0
M. Wt: 373.9 g/mol
InChI Key: XDHJDNIIYOXEGC-UHFFFAOYSA-M
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Description

2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride is a heterocyclic aromatic compound with a quinoline core structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of benzyl, methyl, and phenylethyl groups attached to the quinoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkyl halides, amines, thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium chloride is unique due to the presence of multiple substituents that enhance its chemical reactivity and biological activity. The combination of benzyl, methyl, and phenylethyl groups provides a distinct set of properties that differentiate it from other quinoline derivatives .

Properties

CAS No.

62217-93-0

Molecular Formula

C25H24ClN

Molecular Weight

373.9 g/mol

IUPAC Name

2-benzyl-4-methyl-1-(2-phenylethyl)quinolin-1-ium;chloride

InChI

InChI=1S/C25H24N.ClH/c1-20-18-23(19-22-12-6-3-7-13-22)26(25-15-9-8-14-24(20)25)17-16-21-10-4-2-5-11-21;/h2-15,18H,16-17,19H2,1H3;1H/q+1;/p-1

InChI Key

XDHJDNIIYOXEGC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C2=CC=CC=C12)CCC3=CC=CC=C3)CC4=CC=CC=C4.[Cl-]

Origin of Product

United States

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